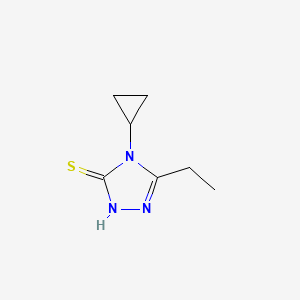

4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 886494-06-0

Cat. No.: VC8361514

Molecular Formula: C7H11N3S

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886494-06-0 |

|---|---|

| Molecular Formula | C7H11N3S |

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | 4-cyclopropyl-3-ethyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C7H11N3S/c1-2-6-8-9-7(11)10(6)5-3-4-5/h5H,2-4H2,1H3,(H,9,11) |

| Standard InChI Key | HIXDKEVUCPHBTH-UHFFFAOYSA-N |

| SMILES | CCC1=NNC(=S)N1C2CC2 |

| Canonical SMILES | CCC1=NNC(=S)N1C2CC2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 886494-06-0) is defined by the molecular formula C₇H₁₁N₃S and a molecular weight of 169.07 g/mol . Its IUPAC name reflects the substitution pattern: a cyclopropyl group at position 4, an ethyl group at position 5, and a thiol (-SH) moiety at position 3 on the triazole ring. The InChI key HIXDKEVUCPHBTH-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol likely follows established protocols for triazole-thiol derivatives. A plausible pathway involves:

-

Cyclopropane Introduction: Reaction of cyclopropylamine with ethyl isothiocyanate to form a thiourea intermediate.

-

Cyclization: Treatment with hydrazine hydrate under reflux to construct the triazole ring .

-

Thiol Group Formation: Acidic or basic workup to stabilize the thiol moiety.

Table 1: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopropylamine, ethyl isothiocyanate, ethanol, 80°C | Thiourea formation |

| 2 | Hydrazine hydrate, reflux, 12h | Triazole cyclization |

| 3 | HCl(aq), room temperature | Thiol stabilization |

Industrial Challenges

Commercial production of this compound has been discontinued, as noted by supplier records . Challenges include:

-

Purification Difficulties: Polar byproducts complicate isolation.

-

Stability Issues: Thiol oxidation risks during storage.

Physicochemical Properties

Stability and Reactivity

The thiol group confers susceptibility to oxidation, forming disulfides or sulfonic acids under aerobic conditions. Storage recommendations for analogous compounds typically advise inert atmospheres and low temperatures .

Solubility and Partitioning

Predicted properties using computational tools (e.g., SwissADME):

-

LogP: ~1.8 (moderate lipophilicity).

-

Solubility: 0.5–1.2 mg/mL in water, enhanced in DMSO or ethanol .

Research Limitations and Future Directions

Data Gaps

Current literature lacks:

-

Experimental bioactivity profiles.

-

X-ray crystallographic data.

-

Toxicological assessments.

Recommendations

-

Revisiting Synthesis: Optimize routes for improved yield and stability.

-

Collaborative Studies: Partner with academic labs to explore biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume